molecular formula C14H15NO3 B8614747 2-(3-Methoxyquinolin-6-yl)-2-methylpropanoic acid

2-(3-Methoxyquinolin-6-yl)-2-methylpropanoic acid

Cat. No. B8614747
M. Wt: 245.27 g/mol
InChI Key: MHPZITXAXTXQMJ-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

A solution of methyl 2-(3-methoxyquinolin-6-yl)-2-methylpropanoate (400 mg, 1543 μmol), LiOH (1928 μl, 7713 μmol) [4M], MeOH (2 mL), and THF (2 mL) was stirred at 50° C. overnight. LCMS suggests full conversion. Solution cooled, acidified to pH 1 with 5M HCl, and precipitate collected by filtration. White cake washed with water (2 mL) and EtOH (1 mL). Product air dried for 3 h and isolated as a white solid. MS (ESI pos. ion) m/z: 246 (MH+). Calc'd exact mass for C14H15NO3: 245.
Name
methyl 2-(3-methoxyquinolin-6-yl)-2-methylpropanoate
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
1928 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([C:13]([CH3:19])([CH3:18])[C:14]([O:16]C)=[O:15])=[CH:8][CH:7]=2.[Li+].[OH-].CO.Cl>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([C:13]([CH3:19])([CH3:18])[C:14]([OH:16])=[O:15])=[CH:8][CH:7]=2 |f:1.2|

Inputs

Step One
Name
methyl 2-(3-methoxyquinolin-6-yl)-2-methylpropanoate
Quantity
400 mg
Type
reactant
Smiles
COC=1C=NC2=CC=C(C=C2C1)C(C(=O)OC)(C)C
Name
Quantity
1928 μL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Solution cooled
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
White cake washed with water (2 mL) and EtOH (1 mL)
CUSTOM
Type
CUSTOM
Details
Product air dried for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
isolated as a white solid

Outcomes

Product
Name
Type
Smiles
COC=1C=NC2=CC=C(C=C2C1)C(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.